![molecular formula C25H18N4O4 B2445429 Ethyl-4-((3-(1H-Benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoat CAS No. 850782-41-1](/img/structure/B2445429.png)

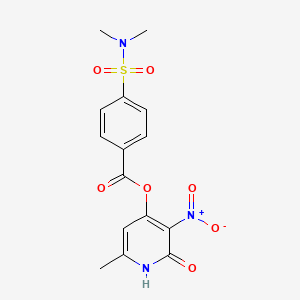

Ethyl-4-((3-(1H-Benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

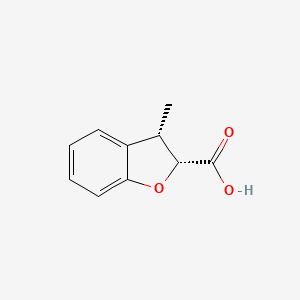

Ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate is a useful research compound. Its molecular formula is C25H18N4O4 and its molecular weight is 438.443. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivitäten

Das 1,2,3-Triazol-Ringsystem, das Teil der Verbindung ist, zeigt eine Vielzahl von biologischen Aktivitäten, darunter antibakterielle, antimalarielle und antivirale Aktivitäten . Dies macht die Verbindung möglicherweise nützlich bei der Entwicklung neuer Medikamente für diese Krankheiten.

HSP90-Inhibitoren

Eine Reihe von 4-(1H-1,2,3-Triazol-1-yl)benzamiden, die eine ähnliche Struktur wie die Verbindung aufweisen, wurden als HSP90-Inhibitoren synthetisiert . Diese Inhibitoren haben signifikante antiproliferative Aktivitäten gezeigt, insbesondere gegen die Capan-1-Zelllinie . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.

Antifungal-Aktivität

1H-1,2,3-Triazol-4-Carbonsäurederivate, die strukturell der Verbindung ähnlich sind, wurden bei der Synthese von Verbindungen verwendet, die eine antifungale Aktivität zeigten . Dies zeigt, dass die Verbindung bei der Entwicklung neuer Antimykotika eingesetzt werden könnte.

Anti-mikrobielle Aktivität

Verbindungen, die der Verbindung ähnlich sind, haben eine antimikrobielle Aktivität gegen den Mycobacterium tuberculosis-Stamm H37Rv gezeigt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte.

Antivirale Aktivität

Verbindungen, die der Verbindung ähnlich sind, haben eine antivirale Aktivität gegen die Replikation des Influenzavirus A und des Herpes-simplex-Virus Typ 1 (HSV-1) gezeigt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.

Industrielle Anwendungen

Verbindungen mit einem 1H-1,2,3-Triazol-Ringsystem werden in industriellen Anwendungen wie Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln eingesetzt . Dies deutet darauf hin, dass die Verbindung potenzielle industrielle Anwendungen haben könnte.

Antikrebsaktivität

Verbindungen, die der Verbindung ähnlich sind, haben eine Antikrebsaktivität gegen verschiedene Krebszelllinien gezeigt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.

Antivirale Mittel

(1H-1,2,3-Triazol-1-yl)Essigsäuren, die strukturell der Verbindung ähnlich sind, wurden zur Synthese von Verbindungen verwendet, die als antivirale Mittel wirksam sind . Dies zeigt, dass die Verbindung bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways involved.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated, with computational studies predicting its interaction with AChE . .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, this could potentially help to counteract the cognitive decline associated with the disease .

Eigenschaften

IUPAC Name |

ethyl 4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O4/c1-2-33-25(32)15-11-13-16(14-12-15)26-21-22(29-20-10-6-5-9-19(20)27-28-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,26H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMILIMCFBZKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2445350.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2445357.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2445358.png)

![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)

![2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2445363.png)

![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)